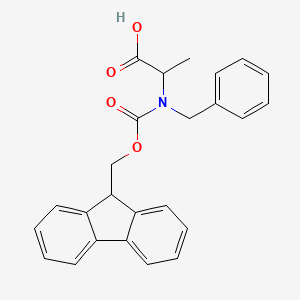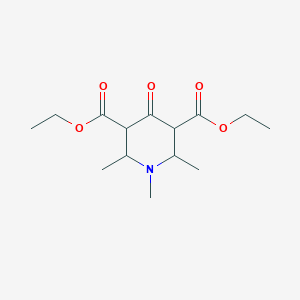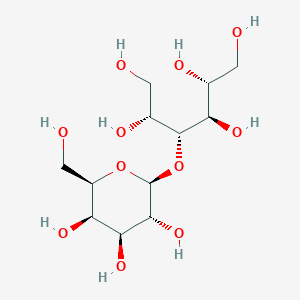
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine
Vue d'ensemble
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine is a derivative of alanine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The benzyl group attached to the nitrogen atom enhances the compound’s hydrophobicity, making it useful in various biochemical applications.
Mécanisme D'action
Target of Action
N-Fmoc-N-benzyl-D-alanine, also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine or 2-{BENZYL[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids that are being linked together to form peptides .
Mode of Action
The compound acts as a protecting group for the amino group of an amino acid during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group of the compound is base-labile, meaning it can be removed under basic conditions . This allows for the selective deprotection and coupling of amino acids in a stepwise manner, enabling the synthesis of complex peptides .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group of the compound serves as a temporary protecting group for the amino group, allowing for the selective coupling of amino acids .
Result of Action
The use of N-Fmoc-N-benzyl-D-alanine in peptide synthesis results in the formation of complex peptides, including ones of significant size and complexity . These peptides can have a variety of biological effects, depending on their sequence and structure.
Action Environment
The action of N-Fmoc-N-benzyl-D-alanine is influenced by various environmental factors. For instance, the compound is stable under acidic conditions but is labile under basic conditions . This property is exploited in peptide synthesis, where basic conditions are used to remove the Fmoc group and allow for the coupling of amino acids . Other factors, such as temperature and solvent, can also influence the compound’s stability and efficacy.
Analyse Biochimique
Biochemical Properties
The role of N-Fmoc-N-benzyl-D-alanine in biochemical reactions primarily involves the protection of the amino group during peptide synthesis . The Fmoc group is base-labile, allowing for its removal with a solution of piperidine . This property enables the compound to interact with various enzymes and proteins involved in peptide synthesis .
Cellular Effects
The effects of N-Fmoc-N-benzyl-D-alanine on cells and cellular processes are largely related to its role in peptide synthesis. The compound does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Instead, its role is more indirect, contributing to the synthesis of peptides that may have various effects on these cellular processes .
Molecular Mechanism
At the molecular level, N-Fmoc-N-benzyl-D-alanine exerts its effects through its role in peptide bond formation . The Fmoc group serves as a temporary protecting group for the amino group of an activated incoming amino acid during peptide synthesis . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Fmoc-N-benzyl-D-alanine can change over time, particularly during the course of peptide synthesis . The Fmoc group is stable under normal conditions but can be removed rapidly with a base such as piperidine .
Metabolic Pathways
N-Fmoc-N-benzyl-D-alanine does not directly participate in metabolic pathways. Its primary role is in the synthesis of peptides, which may subsequently participate in various metabolic processes .
Transport and Distribution
Given its role in peptide synthesis, it is likely that the compound is primarily located where peptide synthesis occurs .
Subcellular Localization
The subcellular localization of N-Fmoc-N-benzyl-D-alanine is not well-defined. Given its role in peptide synthesis, it is likely to be found wherever peptide synthesis machinery is located within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine typically involves the following steps:
Protection of Alanine: Alanine is first protected by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Benzylation: The Fmoc-protected alanine is then reacted with benzyl bromide in the presence of a base such as potassium carbonate. This step introduces the benzyl group to the nitrogen atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction is crucial for subsequent peptide coupling reactions.
Substitution: The benzyl group can be substituted under specific conditions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Substitution: Benzyl bromide with a base like potassium carbonate.
Major Products:
Deprotection: Alanine derivatives without the Fmoc group.
Substitution: Various benzylated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine is widely used in:
Peptide Synthesis: As a protected amino acid, it is a key building block in the synthesis of peptides and proteins.
Bioconjugation: The compound’s benzyl group allows for the attachment of various biomolecules, facilitating the study of protein interactions.
Drug Development: It serves as a precursor in the synthesis of peptide-based drugs, offering stability and ease of modification.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding due to its structural properties.
Comparaison Avec Des Composés Similaires
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine: Similar in structure but lacks the benzyl group, making it less hydrophobic.
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine: Contains a phenyl group instead of a benzyl group, offering different hydrophobic and steric properties.
Uniqueness: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine is unique due to its combination of the Fmoc protecting group and the benzyl group, providing both stability during synthesis and enhanced hydrophobic interactions in the final peptide product.
This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications
Propriétés
IUPAC Name |
2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17(24(27)28)26(15-18-9-3-2-4-10-18)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKHZGPQOFFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540483-59-8 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(phenylmethyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540483-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















